2-(1,3-dioxoisoindolin-2-yl)-N-(4-(5-methylfuran-2-yl)thiazol-2-yl)acetamide
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Description
Scientific Research Applications
Anti-inflammatory Applications
The compound 2-(1,3-dioxoisoindolin-2-yl)-N-(4-(5-methylfuran-2-yl)thiazol-2-yl)acetamide and its derivatives have been synthesized and evaluated for anti-inflammatory activity using both in vitro and in vivo models. The synthesized compounds demonstrated promising anti-inflammatory effects, which were confirmed through various models such as protein denaturation and rat paw edema, as well as molecular docking studies to determine binding affinity towards human serum albumin (HSA) (A. P. Nikalje, N. Hirani, R. Nawle, 2015). These findings suggest a potential therapeutic application in managing inflammatory conditions.
Anticonvulsant and Antidepressant Effects
This chemical framework has also been investigated for its anticonvulsant and antidepressant activities. A study on 2-(5-methyl-2,3-dioxoindolin-1-yl)acetamide derivatives revealed significant protection against pentylenetetrazole (PTZ)-induced seizures, along with antidepressant-like activity in animal models. Among the tested compounds, several showed potent antidepressant-like activity, indicating their potential for development as treatments for neurological disorders (Xing-Hua Zhen et al., 2015).
Anticancer Agents
Recent research has focused on developing novel anticancer agents based on this chemical structure, particularly targeting A549 and K562 cell lines. One study designed and synthesized a new series of compounds, demonstrating potent antiproliferative activity and indicating mechanisms of action involving apoptosis and cell cycle arrest, mediated through the EGFR and p53-MDM2 pathways. This suggests a promising avenue for the development of targeted cancer therapies (Guanglong Zhang et al., 2023).
Antimicrobial Activity
Compounds derived from this compound have also been explored for their antimicrobial properties. A study on the synthesis and antibacterial evaluation of derivatives highlighted their potential as novel antimicrobial agents. The research found that these compounds displayed significant activity against various bacterial strains, underscoring their potential utility in developing new antimicrobial drugs (N. Rezki, 2016).
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O4S/c1-10-6-7-14(25-10)13-9-26-18(19-13)20-15(22)8-21-16(23)11-4-2-3-5-12(11)17(21)24/h2-7,9H,8H2,1H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWTYDYYYIGKMDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CSC(=N2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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